4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-chloro substituent on the benzamide ring, a 4-methoxyphenyl group, and a 1,3,4-thiadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which is then coupled with the 4-methoxyphenyl groupThe reaction conditions typically involve the use of solvents like dioxane and reagents such as hydrazine hydrate, acetyl chloride, and paraformaldehyde .
Chemical Reactions Analysis
4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with other similar compounds, such as:
5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: This compound shares the 4-methoxyphenyl group but has a different core structure, resulting in distinct pharmacological activities.
Properties
Molecular Formula |
C20H17ClN4O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-chloro-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H17ClN4O3S/c1-28-16-8-6-15(7-9-16)25-11-13(10-17(25)26)19-23-24-20(29-19)22-18(27)12-2-4-14(21)5-3-12/h2-9,13H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
ILPXUJBFPZGMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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